molecular formula C19H10N2O8 B11532039 2-oxo-2H-chromen-7-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-oxo-2H-chromen-7-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B11532039
M. Wt: 394.3 g/mol
InChI Key: DUARMDKGDYQZAC-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-7-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-7-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the esterification of 7-hydroxy-2H-chromen-2-one with 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl acetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-7-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized coumarin derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-oxo-2H-chromen-7-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.

    Medicine: Studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is largely dependent on its interaction with biological targets. The coumarin moiety can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar structural features but different substituents.

    (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A hybrid compound combining coumarin and ferulic acid moieties.

Uniqueness

2-oxo-2H-chromen-7-yl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to the presence of both coumarin and isoindole structures, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a valuable molecule for diverse research applications.

Properties

Molecular Formula

C19H10N2O8

Molecular Weight

394.3 g/mol

IUPAC Name

(2-oxochromen-7-yl) 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C19H10N2O8/c22-15-7-5-10-4-6-11(8-14(10)29-15)28-16(23)9-20-18(24)12-2-1-3-13(21(26)27)17(12)19(20)25/h1-8H,9H2

InChI Key

DUARMDKGDYQZAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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